molecular formula C20H22AlCl2O7 B085574 Alufibrate CAS No. 14613-01-5

Alufibrate

Cat. No.: B085574
CAS No.: 14613-01-5
M. Wt: 472.3 g/mol
InChI Key: RSMSFENOAKAUJU-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aluminium clofibrate involves the esterification of chlorobenzene and isobutyric acid. The reaction typically employs n-butyl magnesium bromide as a catalyst . The process can be summarized as follows:

    Esterification: Chlorobenzene reacts with isobutyric acid in the presence of a catalyst to form chlorophenoxy isobutyric acid.

    Complex Formation: The chlorophenoxy isobutyric acid is then reacted with aluminium hydroxide to form aluminium clofibrate.

Industrial Production Methods: Industrial production of aluminium clofibrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Alufibrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alufibrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of aluminium clofibrate involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to increased lipoprotein lipase activity, which enhances the breakdown of triglycerides in lipoproteins. The overall effect is a reduction in very low-density lipoprotein (VLDL) levels and an increase in high-density lipoprotein (HDL) levels .

Comparison with Similar Compounds

    Clofibrate: A direct precursor and similar in structure and function.

    Gemfibrozil: Another fibrate that lowers lipid levels by activating PPARα but differs in its chemical structure and pharmacokinetics.

    Fenofibrate: Similar in function but has a different chemical structure and is often preferred due to its better safety profile.

Uniqueness: Alufibrate is unique due to its specific combination of clofibric acid and aluminium, which may offer distinct pharmacokinetic properties and therapeutic benefits compared to other fibrates .

Properties

CAS No.

14613-01-5

Molecular Formula

C20H22AlCl2O7

Molecular Weight

472.3 g/mol

InChI

InChI=1S/2C10H11ClO3.Al.H2O/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;/h2*3-6H,1-2H3,(H,12,13);;1H2/q;;+2;/p-2

InChI Key

RSMSFENOAKAUJU-UHFFFAOYSA-L

SMILES

CC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O

Canonical SMILES

CC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O

Key on ui other cas no.

24818-79-9

Synonyms

alfibrate
alufibrate
aluminum bis(alpha-para-chlorophenoxy)isobutyrate
Atherolip

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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